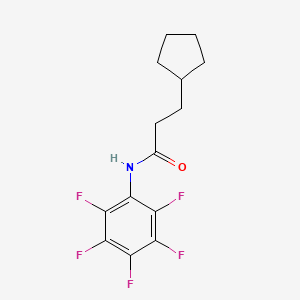
3-cyclopentyl-N-(pentafluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-(pentafluorophenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CPP and belongs to the class of amides. CPP has been synthesized using different methods, and its mechanism of action has been studied in detail.
科学的研究の応用
CPP has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of CPP is in the field of neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. CPP has been used to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
CPP has also been studied for its potential applications in cancer research. CPP has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CPP has been reported to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. CPP has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
作用機序
CPP acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. The NMDA receptor is a ligand-gated ion channel that is involved in synaptic plasticity, learning, and memory. The binding of CPP to the glycine-binding site of the NMDA receptor prevents the binding of glycine, which is required for the activation of the receptor. This results in the inhibition of the NMDA receptor and the downstream signaling pathways.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects. One of the primary effects of CPP is the inhibition of the NMDA receptor, which is involved in synaptic plasticity, learning, and memory. The inhibition of the NMDA receptor by CPP has been shown to result in the impairment of learning and memory in animal models.
CPP has also been shown to have anti-inflammatory effects. CPP has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in vitro and in vivo. This suggests that CPP may have potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
One of the primary advantages of CPP is its potency and selectivity as an NMDA receptor antagonist. CPP has been shown to be more potent and selective than other NMDA receptor antagonists such as ketamine and phencyclidine. This makes CPP an ideal tool for studying the role of the NMDA receptor in various neurological disorders.
One of the limitations of CPP is its poor solubility in water. This can make it difficult to administer CPP in in vivo experiments. However, this limitation can be overcome by using appropriate solvents or formulations.
将来の方向性
CPP has shown promising results in various areas of scientific research, and there are several future directions that can be explored. One of the future directions is the development of CPP analogs with improved solubility and pharmacokinetic properties. This can lead to the development of more potent and selective NMDA receptor antagonists for the treatment of neurological disorders.
Another future direction is the exploration of the potential applications of CPP in other areas of scientific research such as immunology and infectious diseases. CPP has been shown to have anti-inflammatory effects, and it may have potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. CPP may also have potential applications in the treatment of infectious diseases such as tuberculosis and malaria.
Conclusion:
In conclusion, CPP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPP has been synthesized using different methods, and its mechanism of action has been studied in detail. CPP has been shown to have several biochemical and physiological effects, and it has potential applications in the treatment of various neurological disorders and inflammatory disorders. The future directions of CPP include the development of analogs with improved solubility and pharmacokinetic properties and the exploration of its potential applications in other areas of scientific research.
合成法
The synthesis of CPP has been reported in the literature using different methods. One of the methods involves the reaction of pentafluorobenzoyl chloride with cyclopentylamine in the presence of triethylamine. The resulting product is then treated with propanoyl chloride to obtain CPP. Another method involves the reaction of pentafluorobenzonitrile with cyclopentylamine in the presence of sodium hydride, followed by the reaction with propanoyl chloride. Both methods have been reported to yield CPP in good yields.
特性
IUPAC Name |
3-cyclopentyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO/c15-9-10(16)12(18)14(13(19)11(9)17)20-8(21)6-5-7-3-1-2-4-7/h7H,1-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUUTONSLWBMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(pentafluorophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

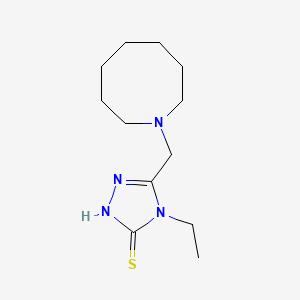
![3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964717.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)
![4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)
![2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4964741.png)
![1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol](/img/structure/B4964751.png)
![N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4964757.png)
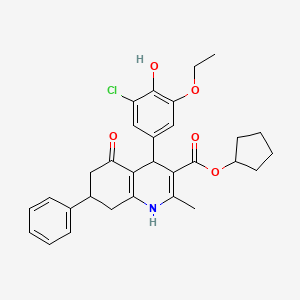
![2-chloro-N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4964762.png)
![1-[5-(2,4-dichlorophenoxy)pentyl]piperidine](/img/structure/B4964768.png)
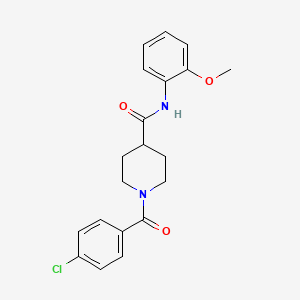
![N~1~-[4-(acetylamino)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4964784.png)
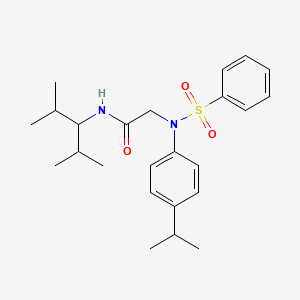
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4964791.png)